molecular formula C9H11N3O2 B13057536 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13057536
M. Wt: 193.20 g/mol
InChI Key: YYNQBVIHGUGMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-purity chemical compound supplied for research and development purposes. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities and presence in numerous pharmacologically active molecules . The core pyrazolo[1,5-a]pyrimidine structure is a bicyclic system that is isosteric with purine bases, making it a molecule of significant interest in the design of novel therapeutic agents . Researchers value this chemotype for its potential in developing inhibitors for various biological targets. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored as potent and selective inhibitors of key enzymes, such as Phosphoinositide 3-Kinase δ (PI3Kδ) for inflammatory and autoimmune diseases like asthma and COPD , and have shown promising anti-proliferative activity against various cancer cell lines by inhibiting targets like EGFR . Furthermore, derivatives have been optimized for anti-inflammatory activity, functioning as inhibitors of COX-2, sPLA2-V, and pro-inflammatory cytokines . The specific substitution pattern on the 3-Ethyl-6-methoxy-5-one derivative may offer unique physicochemical and binding properties for structure-activity relationship (SAR) studies in these or other novel research pathways. This product is intended for research use by qualified laboratory professionals. It is strictly for in vitro applications and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-3-6-4-10-12-5-7(14-2)9(13)11-8(6)12/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

YYNQBVIHGUGMHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(=O)C(=CN2N=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic attack of the pyrazolic nitrogen on the carbonyl group, followed by the elimination of a water molecule . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, DMF, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been identified as inhibitors of the mTOR pathway, which is crucial in cancer cell proliferation and survival. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit mTOR activity, leading to reduced tumor growth in preclinical models .

Antiviral Properties

The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. These compounds have shown effectiveness against various viral infections by interfering with viral replication mechanisms. For example, studies have highlighted their role in inhibiting viral polymerases, making them promising candidates for antiviral drug development .

Neuroprotective Effects

Neuroprotection is another area where 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may play a significant role. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .

Skin Care Products

The compound's unique properties have led to its exploration in cosmetic formulations. Studies have shown that incorporating pyrazolo[1,5-a]pyrimidine derivatives into skin care products can enhance moisturizing effects and improve skin texture. The ability of these compounds to penetrate the skin barrier makes them suitable for topical applications .

Anti-inflammatory Properties

In addition to moisturizing benefits, the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives make them valuable in formulating products aimed at reducing skin irritation and redness. Their efficacy in alleviating inflammation can be particularly beneficial in formulations designed for sensitive skin .

Case Study 1: Anticancer Research

In a study published by the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results showed that specific derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Cosmetic Formulation Development

A recent investigation into cosmetic formulations using this compound demonstrated significant improvements in skin hydration and texture after application. The study utilized response surface methodology to optimize the formulation parameters and assess the sensory properties of the final product .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Isomerism

The position and nature of substituents on the pyrazolo[1,5-a]pyrimidinone scaffold critically influence physicochemical and biological properties. For instance:

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one (23) and 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-one (24) are isomers synthesized via reactions of 3-amino-5-methylpyrazole with ethyl acetoacetate. Nuclear Overhauser Effect (NOE) experiments confirmed that substituent positioning (e.g., methyl at position 2 vs. 7) alters spatial proximity between protons, impacting molecular recognition and reactivity .

Fused and Bicyclic Derivatives

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., compounds 10a and 10b) incorporate thiazolidinone moieties, enabling anti-inflammatory activity. These compounds exhibit distinct substitution patterns (e.g., phenyl, chlorophenyl) at position 5, which modulate target affinity and selectivity compared to the methoxy-substituted target compound .
  • Thieno-fused pyrazolo-pyrimidinones (e.g., pyrido[2,3-d]pyrimidin-4-one) demonstrate expanded aromatic systems, altering electronic properties and binding interactions with biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one C₁₀H₁₃N₃O₂ 207.23 3-Ethyl, 6-methoxy Under investigation
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one (23) C₉H₁₀N₃O 177.20 2,5-Dimethyl Not reported
5-Ethyl-5'-methyl-3,3'-diphenyl-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3b) C₂₆H₂₀N₆O 433.17 Ethyl, methyl, phenyl Not reported
3-(1,3-Benzodioxol-5-yl)-4H-pyrazolo[1,5-a]pyrimidin-5-one (25) C₁₂H₉N₃O₃ 243.22 Benzodioxol, pyrimidinone Kinase inhibition
6-Methyl-1-phenyl-5-pyridin-4-yl-pyrazolo[3,4-d]pyrimidin-4-one C₁₇H₁₄N₆O 318.33 Pyridinyl, phenyl Anti-inflammatory

Biological Activity

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 179.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit promising antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound has shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • For instance, it recorded MIC values as low as 0.125 µg/mL against certain strains of Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like Amikacin (MIC = 32 µg/mL) .
  • Biofilm Inhibition :
    • The compound significantly inhibits biofilm formation in bacterial cultures. In assays conducted with S. aureus and Pseudomonas aeruginosa, it reduced biofilm formation by over 80% , demonstrating its potential as an anti-biofilm agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anti-inflammatory effects.

  • Mechanism of Action :
    • These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
    • Studies have indicated that certain derivatives exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • In Vivo Studies :
    • Animal models have shown that these compounds can effectively reduce edema and inflammatory responses at doses significantly lower than those required for conventional treatments .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI's journal on antibiotic resistance, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial efficacy. The results highlighted that the compound exhibited superior antibacterial activity compared to existing antibiotics across multiple bacterial strains .

Case Study 2: Anti-Biofilm Properties

Another study focused on the biofilm-forming capabilities of S. aureus and P. aeruginosa. The use of this compound led to a marked decrease in biofilm biomass when tested in vitro using crystal violet staining methods .

Research Findings Summary

Biological ActivityFindingsReference
Antibacterial ActivityMIC = 0.125 µg/mL against S. aureus
Biofilm Inhibition>80% reduction in biofilm formation
Anti-inflammatory EffectsSuperior COX-2 inhibition compared to NSAIDs

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